

An In-depth Technical Guide to the Crystal Structure of Piperidinium Benzoate Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperidinium benzoate*

Cat. No.: *B8505209*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the crystal structure of **piperidinium benzoate** analogues, with a specific focus on piperidinium p-hydroxybenzoate, a well-characterized example that serves as a valuable proxy for understanding the structural characteristics of this class of organic salts. The information presented herein is intended to provide a comprehensive resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

Piperidinium salts of carboxylic acids are of significant interest due to their potential applications in the pharmaceutical industry as active pharmaceutical ingredients (APIs) or as ionic liquids. The formation of a salt between the basic piperidine and an acidic compound like benzoic acid can modify key physicochemical properties such as solubility, melting point, and stability. Understanding the precise three-dimensional arrangement of the ions in the crystal lattice is paramount for structure-property relationship studies and for rational drug design.

While the crystal structure of the parent **piperidinium benzoate** is not readily available in open-access crystallographic databases, a detailed analysis of the closely related piperidinium p-hydroxybenzoate provides critical insights into the molecular interactions and packing arrangements that govern this system. This guide will leverage the published data for piperidinium p-hydroxybenzoate to illustrate the core structural features and the experimental methodologies employed in its characterization.[\[1\]](#)

Crystallographic Data Summary

The crystallographic data for piperidinium p-hydroxybenzoate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details for Piperidinium p-Hydroxybenzoate[1]

Parameter	Value
Empirical Formula	C ₁₂ H ₁₇ NO ₃
Formula Weight	223.27 g/mol
Crystal System	Monoclinic
Space Group	Cc
a (Å)	6.06(1)
b (Å)	18.35(1)
c (Å)	10.20(1)
β (°)	93.0(1)
Volume (Å ³)	1133.5
Z	4
Calculated Density (g/cm ³)	1.309
Absorption Coefficient (μ) (mm ⁻¹)	0.78
F(000)	480
Final R index [I > 2σ(I)]	0.069
Goodness-of-fit on F ²	Not Reported

Table 2: Selected Bond Lengths and Angles for Piperidinium p-Hydroxybenzoate

Note: A comprehensive list of atomic coordinates, bond lengths, and angles is typically available in the full crystallographic information file (CIF) from the relevant database.

The structure reveals a piperidinium cation and a p-hydroxybenzoate anion as the asymmetric unit. The piperidine ring adopts a stable chair conformation.^[1] The carboxylate group of the benzoate anion is twisted relative to the plane of the benzene ring.^[1]

Hydrogen Bonding and Supramolecular Assembly

A critical aspect of the crystal structure of piperidinium salts is the extensive network of hydrogen bonds that dictates the packing of the ions in the solid state. In piperidinium p-hydroxybenzoate, the acid and base moieties are held together by two distinct hydrogen bonds between the piperidinium nitrogen and the carboxylate oxygen atoms, with bond lengths of 2.69 Å and 2.80 Å.^[1]

Furthermore, the presence of the hydroxyl group at the para position introduces an additional hydrogen bond (2.63 Å) to one of the carboxylate oxygen atoms, linking the acid moieties.^[1] This intricate network of hydrogen bonds results in a stable, three-dimensional supramolecular architecture. For the parent **piperidinium benzoate**, it is anticipated that the primary interaction would be the N-H···O hydrogen bonds between the piperidinium cation and the benzoate anion, likely leading to the formation of extended chains or sheets.^[2]

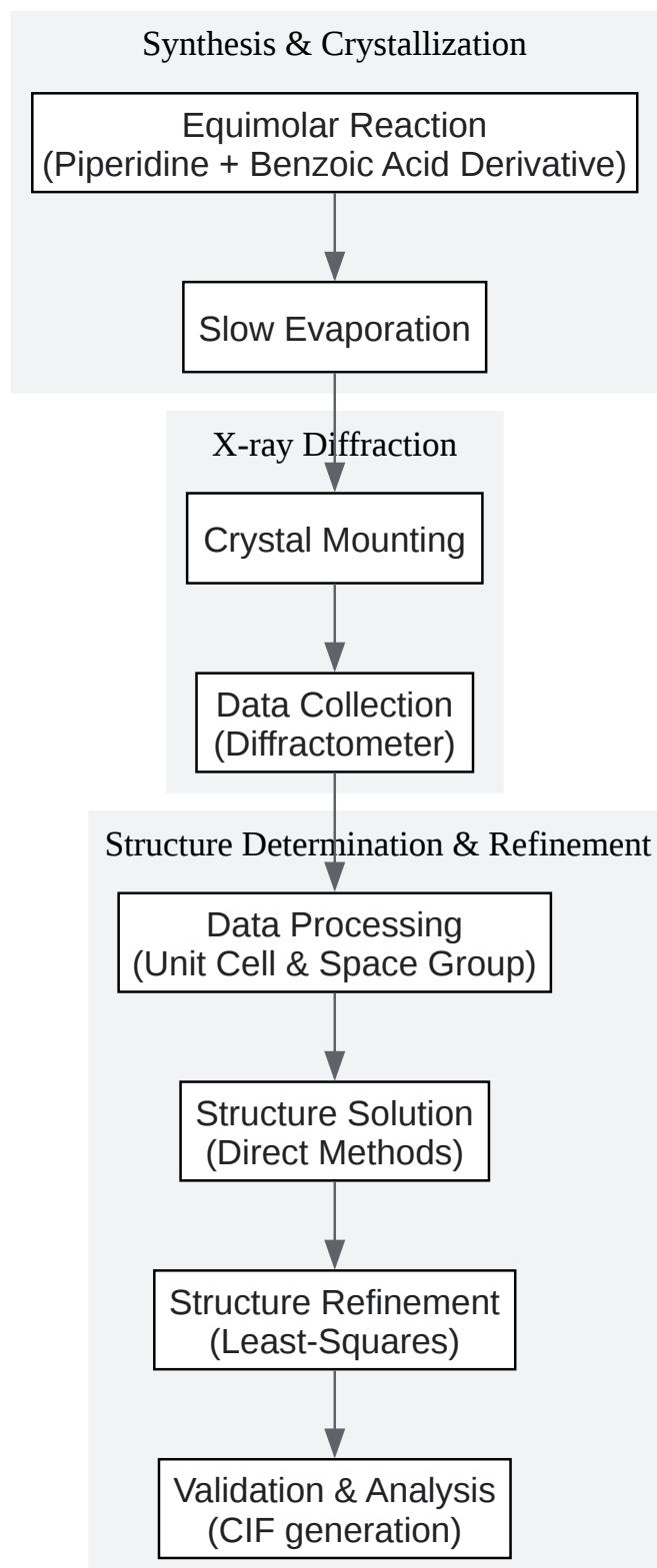
Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from crystal synthesis to data analysis. The methodologies employed for piperidinium p-hydroxybenzoate are detailed below.

Synthesis and Crystallization

Single crystals of piperidinium p-hydroxybenzoate were prepared by the direct neutralization reaction of equimolar quantities of p-hydroxybenzoic acid monohydrate and piperidine.^[1] The reactants were dissolved in ethanol, and the resulting solution was allowed to slowly evaporate at room temperature, yielding transparent, plate-like crystals suitable for X-ray diffraction analysis.^[1]

X-ray Data Collection and Structure Determination


A suitable single crystal was mounted on a goniometer head. Data collection was performed using a diffractometer with Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$).^[1] The unit cell parameters were determined from oscillation and Weissenberg photographs.^[1] The systematic absences in the diffraction data (hkl : $h+k = 2n+1$; $h0l$: $l = 2n+1$) were indicative of the space group Cc or C2/c.
^[1] Based on the number of formula units per unit cell ($Z=4$) and the lack of molecular symmetry, the non-centrosymmetric space group Cc was chosen.^[1]

The crystal structure was solved using direct methods and Fourier techniques. The structural model was subsequently refined by the block-diagonal least-squares method to a final R-value of 0.069 for 1031 observed reflections.^[1]

Visualizations

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural analysis.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key stages of crystal structure analysis.

Conclusion

The crystal structure of piperidinium p-hydroxybenzoate provides a robust model for understanding the solid-state properties of **piperidinium benzoate** and its derivatives. The chair conformation of the piperidinium cation and the extensive hydrogen bonding network are key features that define the crystal packing. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for scientists engaged in the design and analysis of new crystalline materials for pharmaceutical and other applications. Further research to obtain the crystal structure of the parent **piperidinium benzoate** would be beneficial for direct comparison and a more complete understanding of the impact of substituents on the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy Piperidinium benzoate [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Piperidinium Benzoate Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8505209#piperidinium-benzoate-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com